molecular formula C7H9BrN2 B13558318 2-(2-Bromopropyl)pyrimidine

2-(2-Bromopropyl)pyrimidine

Cat. No.: B13558318
M. Wt: 201.06 g/mol
InChI Key: ABAOHSXDOCCQRX-UHFFFAOYSA-N
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Description

2-(2-Bromopropyl)pyrimidine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring The compound this compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopropyl)pyrimidine typically involves the bromination of a suitable precursor. One common method is the reaction of 2-propylpyrimidine with bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that attack the propyl group, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopropyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.

    Oxidation: The compound can undergo oxidation reactions to form corresponding pyrimidine oxides.

    Reduction: Reduction of this compound can yield the corresponding propylpyrimidine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium dithiocarbamate, and potassium thiolacetate are commonly used. The reactions are typically carried out in polar solvents like methanol or ethanol under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Pyrimidine oxides.

    Reduction: Propylpyrimidine.

Scientific Research Applications

2-(2-Bromopropyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study the biological activity of pyrimidine derivatives and their interactions with biological targets.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromopropyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom can participate in halogen bonding, enhancing the binding affinity of the compound to its target. Additionally, the pyrimidine ring can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromoethyl)pyrimidine
  • 2-(2-Bromobutyl)pyrimidine
  • 2-(2-Chloropropyl)pyrimidine

Comparison

2-(2-Bromopropyl)pyrimidine is unique due to the presence of the bromine atom on the propyl group, which can influence its reactivity and biological activity. Compared to 2-(2-Bromoethyl)pyrimidine, the additional carbon in the propyl group can affect the compound’s lipophilicity and membrane permeability. The presence of bromine, as opposed to chlorine in 2-(2-Chloropropyl)pyrimidine, can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

2-(2-bromopropyl)pyrimidine

InChI

InChI=1S/C7H9BrN2/c1-6(8)5-7-9-3-2-4-10-7/h2-4,6H,5H2,1H3

InChI Key

ABAOHSXDOCCQRX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=CC=N1)Br

Origin of Product

United States

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